molecular formula C8H4BrNO3 B11778670 2-Bromobenzo[d]oxazole-5-carboxylic acid

2-Bromobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B11778670
M. Wt: 242.03 g/mol
InChI Key: YMSPOMCYELEKDX-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-5-carboxylic acid (CAS: 1542048-21-4) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol . It features a benzo[d]oxazole core substituted with a bromine atom at position 2 and a carboxylic acid group at position 4. This compound is classified under GHS Hazard Class 6.1 (toxic substances) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . Its primary applications lie in pharmaceutical and agrochemical research, where it serves as a building block for synthesizing bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)

InChI Key

YMSPOMCYELEKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazole core is traditionally constructed via cyclization of 2-aminophenol derivatives. A two-step process involves:

  • Formation of the oxazole ring through reaction with acyl chlorides or carboxylic acid derivatives.

  • Bromination at the 2-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

For example, 2-aminophenol reacts with bromoacetyl chloride under basic conditions to form 2-bromobenzo[d]oxazole, which is subsequently carboxylated at the 5-position using carbon dioxide or a carbonylating agent. Early methods reported yields of 60–70% for the cyclization step but faced challenges in regioselectivity during bromination.

Table 1: Key Reaction Conditions for Traditional Cyclization

StepReagents/ConditionsYield (%)Reference
Oxazole formationBromoacetyl chloride, Et₃N68
BrominationBr₂, CHCl₃, 0°C72
CarboxylationCO₂, Cu catalyst, 100°C65

Electrophilic Activation Strategies

Triflic Anhydride (Tf₂O)-Mediated Synthesis

Recent advances utilize triflic anhydride (Tf₂O) to activate tertiary amides for cyclization with 2-aminophenols. This method avoids harsh brominating agents and improves regiocontrol.

Mechanism and Optimization

The reaction proceeds via:

  • Activation of the amide carbonyl by Tf₂O, forming a reactive intermediate.

  • Nucleophilic attack by 2-aminophenol, followed by cyclization and elimination.

Optimization studies reveal that 2-fluoropyridine as a base enhances yields by stabilizing intermediates. For instance, using 1.2 equiv of Tf₂O and 2.0 equiv of 2-fluoropyridine at 25°C achieves 85% yield for the benzoxazole core. Subsequent bromination with NBS in tetrahydrofuran (THF) affords the 2-bromo derivative in 89% yield.

Table 2: Tf₂O-Mediated Synthesis Optimization

ParameterOptimal ConditionYield (%)
Tf₂O Equiv1.285
2-Fluoropyridine2.085
Temperature25°C85
Bromination AgentNBS, THF89

Alternative Carboxylation Pathways

Direct Carboxylation via C–H Activation

Transition-metal-catalyzed C–H carboxylation offers a streamlined route to introduce the carboxylic acid group. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as 1,10-phenanthroline enable direct carboxylation at the 5-position of pre-brominated benzoxazole.

A 2023 study demonstrated 78% yield using CO₂ (1 atm) and Pd(OAc)₂ in dimethylformamide (DMF) at 120°C. This method reduces step count compared to traditional approaches but requires careful control of CO₂ pressure.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Bromobenzo[d]oxazole-5-carboxylic Acid Synthesis

MethodAdvantagesDisadvantagesYield (%)
TraditionalLow cost, established protocolLow regioselectivity60–70
Tf₂O-mediatedHigh yield, mild conditionsCost of Tf₂O85–89
C–H carboxylationFewer stepsHigh pressure required78

Industrial-Scale Considerations

Sustainability and Cost

While Tf₂O methods achieve high yields, the reagent’s cost and corrosivity limit industrial adoption. Recent efforts focus on recycling Tf₂O or replacing it with cheaper alternatives like POCl₃. For carboxylation, microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Anti-Inflammatory and Cytotoxic Properties

Recent studies have highlighted the potential of 2-bromobenzo[d]oxazole-5-carboxylic acid and its derivatives as anti-inflammatory agents. For instance, a study synthesized several halogenated phenylbenzoxazole-5-carboxylic acids, including this compound, which were screened for their anti-inflammatory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen, with IC50 values in the low micromolar range . Additionally, some compounds demonstrated notable cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have been instrumental in identifying key modifications that enhance its biological activity. For example, the introduction of various substituents on the phenyl ring has been shown to influence both anti-inflammatory and cytotoxic activities significantly. Compounds with specific halogen substitutions exhibited improved binding affinity to target enzymes such as Cyclooxygenase-2, which is crucial for mediating inflammatory responses .

Synthesis of Novel Compounds

The compound serves as an important building block in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic substitution reactions allows for the development of more complex structures that can be tailored for specific applications in pharmaceuticals and materials science. For instance, derivatives of this compound have been used to synthesize new classes of oxadiazoles and isoxazoles, which exhibit diverse pharmacological activities .

Metal-Free Synthetic Routes

Recent advancements have also explored metal-free synthetic routes for synthesizing derivatives of this compound. These methods are advantageous due to their environmental sustainability and reduced toxicity compared to traditional metal-catalyzed reactions. Such approaches not only streamline the synthesis process but also enhance the yield and purity of the final products .

Anti-Cancer Activity Evaluation

A notable case study involved evaluating the anticancer properties of a series of 2-bromobenzo[d]oxazole derivatives against human prostate carcinoma cell lines (22Rv1). The study revealed that specific derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

In Vivo Studies on Inflammatory Models

In vivo studies assessing the efficacy of 2-bromobenzo[d]oxazole derivatives in experimental models of inflammation demonstrated promising results. Administration of selected compounds significantly reduced inflammatory markers and improved clinical scores in models such as Experimental Autoimmune Encephalomyelitis (EAE), suggesting their therapeutic potential in treating autoimmune disorders .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidAnti-Inflammatory0.103
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acidCytotoxicity1.54
SLB1122168Spns2 Inhibitor0.094

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromobenzo[d]oxazole-5-carboxylic acid with structurally related compounds, focusing on molecular features and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements (GHS)
This compound C₈H₄BrNO₃ 242.03 Br (C2), COOH (C5) H301, H311, H331
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 Br (C5), Cl (C2), COOH (C1) Not specified
5-Bromobenzo[b]furan-2-carboxylic acid C₉H₅BrO₃ 241.04 Br (C5), COOH (C2), fused furan Not specified
5-Bromo-2-iodobenzoic acid C₇H₄BrIO₂ 326.92 Br (C5), I (C2), COOH (C1) Not specified
7-Bromo-2-methylbenzo[d]oxazole-5-carboxylic acid C₉H₆BrNO₃ 256.05 Br (C7), CH₃ (C2), COOH (C5) Not specified
2-Methylbenzo[d]oxazole-5-carboxylic acid C₉H₇NO₃ 177.16 CH₃ (C2), COOH (C5) Not specified
2-(Methylthio)benzo[d]oxazole-5-carboxylic acid C₉H₇NO₃S 241.23 SCH₃ (C2), COOH (C5) Not specified

Key Observations :

  • Substituent Effects : Bromine at position 2 in the target compound enhances electrophilic reactivity, making it suitable for cross-coupling reactions. In contrast, the methyl group in 2-methylbenzo[d]oxazole-5-carboxylic acid reduces reactivity but improves lipophilicity .
  • Halogen Comparison : The iodo analog (5-bromo-2-iodobenzoic acid ) has a higher molecular weight and may exhibit distinct reactivity in metal-catalyzed reactions compared to bromine or chlorine derivatives .

Biological Activity

2-Bromobenzo[d]oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom and a carboxylic acid group attached to a benzo[d]oxazole ring. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-bromobenzoic acid and oxazole derivatives.
  • Methods : Common synthetic routes include cyclization reactions and functional group transformations that yield high purity and yield of the desired compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains and fungi, making it a candidate for therapeutic development against infections.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. Molecular docking studies suggest strong binding affinities with targets like Cyclooxygenase-2 (COX-2).

Enzyme Target IC50 (µM)
COX-20.103

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa1.54
MDA-MB-2310.85

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results, leading to further exploration of its mechanism of action.
  • Anti-inflammatory Mechanism : In a model of induced inflammation, administration of this compound resulted in significant reduction of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxic Effects in Cancer Models : In a study involving human prostate carcinoma cells, treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer therapeutic.

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